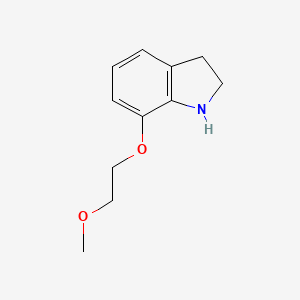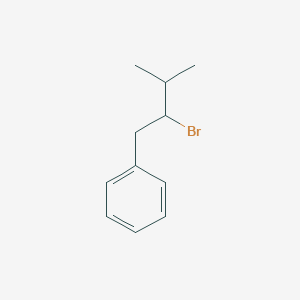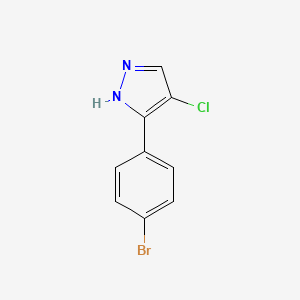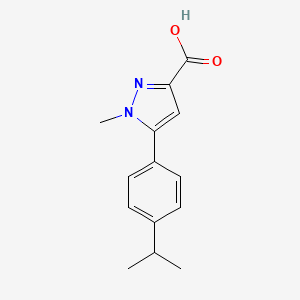![molecular formula C12H10Cl2N2O2 B13869090 1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid](/img/structure/B13869090.png)
1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid is a chemical compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the pyrazole ring is alkylated with a dichlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
Biology: The compound’s potential biological activities, such as antimicrobial and anti-inflammatory properties, make it a subject of interest in biochemical and pharmacological studies.
Medicine: Research into its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator, is ongoing.
Industry: The compound’s chemical stability and reactivity make it useful in the development of new materials, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The dichlorophenyl group can enhance binding affinity to hydrophobic pockets within proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-[(3,4-Dichlorophenyl)methyl]-3-indazolecarboxylic acid: This compound shares the dichlorophenyl group but has an indazole ring instead of a pyrazole ring, leading to different chemical properties and biological activities.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea:
4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalenyl amines: These compounds have a tetrahydronaphthalene ring and are studied for their potential as triple reuptake inhibitors in pharmacology.
Eigenschaften
Molekularformel |
C12H10Cl2N2O2 |
|---|---|
Molekulargewicht |
285.12 g/mol |
IUPAC-Name |
1-[(3,4-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-7-9(12(17)18)6-16(15-7)5-8-2-3-10(13)11(14)4-8/h2-4,6H,5H2,1H3,(H,17,18) |
InChI-Schlüssel |
RNQZPJDVZZKFLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13869012.png)
![3-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13869022.png)






![tert-butyl N-[[3-chloro-5-[3,5-dichloro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridin-2-yl]methyl]carbamate](/img/structure/B13869078.png)
![4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13869080.png)
![2-nitro-N-[2-(3-pyridinyl)ethyl]aniline](/img/structure/B13869099.png)
![6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline](/img/structure/B13869105.png)


